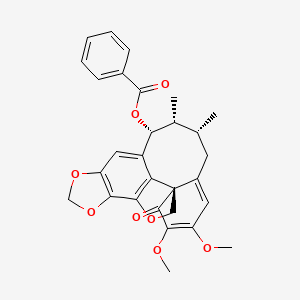
Schiarisanrin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Schiarisanrin C is typically isolated from the ethanolic extract of Schizandra arisanensis. The isolation process involves several chromatographic techniques to purify the compound
化学反応の分析
Schiarisanrin C undergoes various chemical reactions, including oxidation and reduction. It has been observed to interact with cytokine-mediated pathways, leading to cell death in a dose-dependent manner . Common reagents and conditions used in these reactions include ethanolic extracts and chromatographic purification techniques . The major products formed from these reactions are typically other homolignan compounds.
科学的研究の応用
Schiarisanrin C has been extensively studied for its anti-tumor properties. It has shown cytotoxic activity against several cancer cell lines, including KB epidermoid carcinoma, COLO-205 colon carcinoma, HEPA hepatoma, and HELA cervix tumor cells . Additionally, it has been investigated for its potential to ameliorate cytokine-mediated cytotoxicity in insulin-secreting cells . This makes it a promising candidate for further research in cancer therapy and diabetes treatment.
作用機序
The mechanism of action of Schiarisanrin C involves its interaction with cytokine-mediated pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated cell death . This suppression leads to the re-activation of insulin exocytosis in cytokine-treated cells, indicating its potential insulinotropic effects .
類似化合物との比較
Schiarisanrin C is part of a group of C19 homolignans isolated from Schizandra arisanensis. Similar compounds include Schiarisanrin A, Schiarisanrin B, and Schiarisanrin D . These compounds share a similar chemical structure but differ in their biological activities. This compound is unique due to its potent cytotoxic activity against a wide range of cancer cell lines .
特性
分子式 |
C29H28O8 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-10-18-11-20(32-3)25(33-4)27(30)29(18)13-34-26-22(29)19(12-21-24(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3/t15-,16-,23-,29+/m1/s1 |
InChIキー |
RMKQIKRRIGHWHR-HUEIWROHSA-N |
異性体SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C6=CC=CC=C6)OC)OC |
正規SMILES |
CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
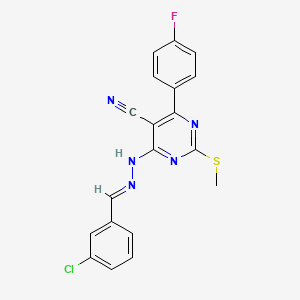
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)
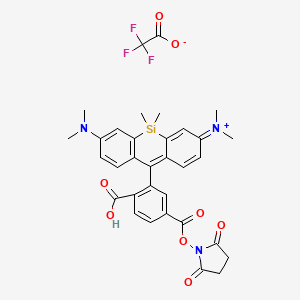

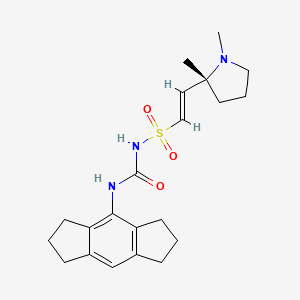
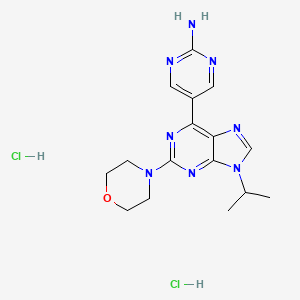
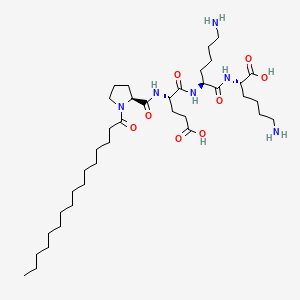
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
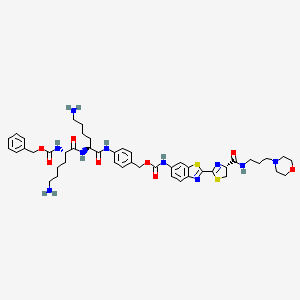
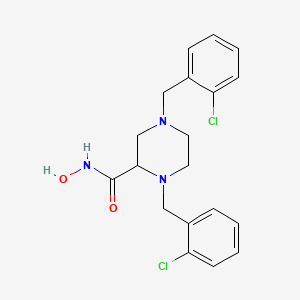

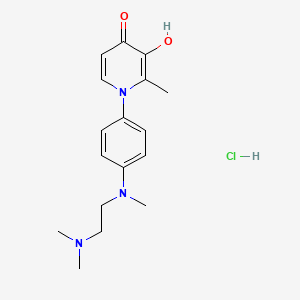
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
